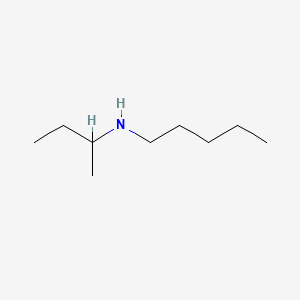
N-(Butan-2-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butan-2-yl)pentan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butan-2-yl group attached to the nitrogen atom and a pentan-1-amine backbone. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)pentan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, butan-2-one can react with pentan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation of Amines: This method involves the alkylation of pentan-1-amine with butan-2-yl halide under basic conditions. The reaction typically uses a strong base like sodium hydride to deprotonate the amine, making it a better nucleophile for the alkylation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The choice of reducing agent and reaction conditions is optimized to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butan-2-yl)pentan-1-amine undergoes several types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
N-(Butan-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.
Biology: The compound can be used in the study of enzyme-substrate interactions involving amines.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving amine functionalities.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Butan-2-yl)pentan-1-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins that have affinity for amine groups.
Pathways Involved: It can participate in biochemical pathways involving amine metabolism, such as transamination and deamination reactions.
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-amine: Similar in structure but lacks the pentan-1-amine backbone.
Pentan-1-amine: Similar in structure but lacks the butan-2-yl group.
N-Methylpentan-1-amine: Similar but with a methyl group instead of butan-2-yl.
Uniqueness
N-(Butan-2-yl)pentan-1-amine is unique due to its specific combination of a butan-2-yl group and a pentan-1-amine backbone, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not.
Propiedades
Número CAS |
41781-25-3 |
|---|---|
Fórmula molecular |
C9H21N |
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
N-butan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-6-7-8-10-9(3)5-2/h9-10H,4-8H2,1-3H3 |
Clave InChI |
CWPZHQHSRJKFMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


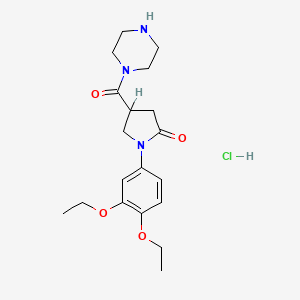


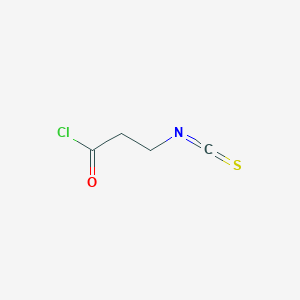
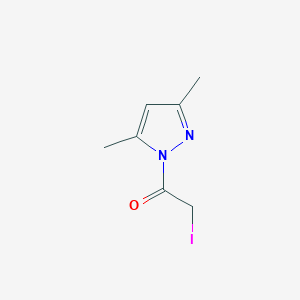
silane](/img/structure/B14672746.png)
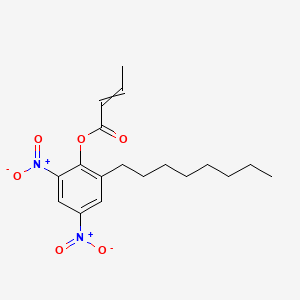
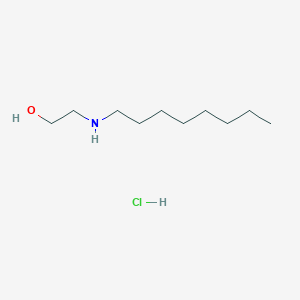


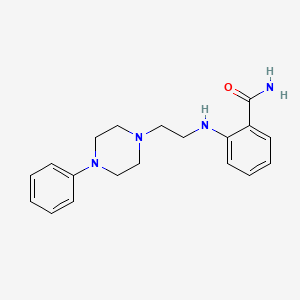

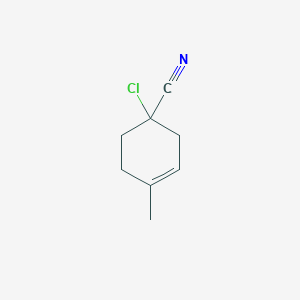
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)
